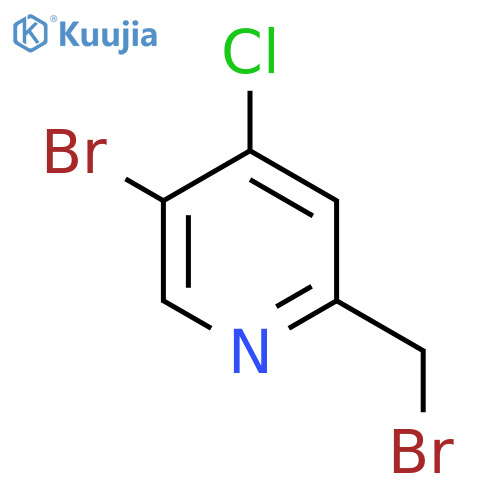Cas no 1805477-37-5 (5-Bromo-2-bromomethyl-4-chloropyridine)

1805477-37-5 structure
商品名:5-Bromo-2-bromomethyl-4-chloropyridine
CAS番号:1805477-37-5
MF:C6H4Br2ClN
メガワット:285.363658905029
CID:4899991
5-Bromo-2-bromomethyl-4-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-bromomethyl-4-chloropyridine
-
- インチ: 1S/C6H4Br2ClN/c7-2-4-1-6(9)5(8)3-10-4/h1,3H,2H2
- InChIKey: PIVDMXPAAVBWHA-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(=CN=1)Br)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-2-bromomethyl-4-chloropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014392-1g |
5-Bromo-2-bromomethyl-4-chloropyridine |
1805477-37-5 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029014392-250mg |
5-Bromo-2-bromomethyl-4-chloropyridine |
1805477-37-5 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
5-Bromo-2-bromomethyl-4-chloropyridine 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1805477-37-5 (5-Bromo-2-bromomethyl-4-chloropyridine) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
